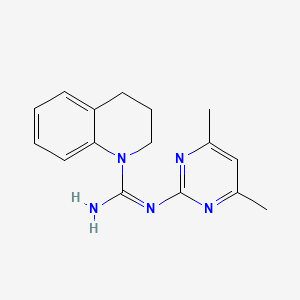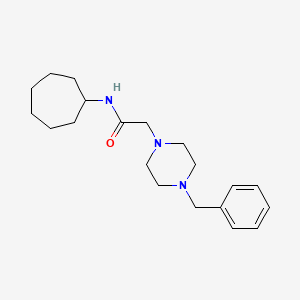
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide
説明
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide, also known as DMQDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQDQ belongs to the class of quinolinecarboximidamide derivatives and has been extensively studied for its biological and pharmacological properties.
作用機序
The exact mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is not yet fully understood, but it is believed to act through multiple pathways. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have also shown that N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is its potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is relatively easy to synthesize and has been shown to exhibit good stability and solubility. However, there are also some limitations associated with N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide. One area of interest is the development of novel N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide as a therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide and its potential toxicity.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide can be synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline-2-carboxylic acid with 4,6-dimethyl-2-chloropyrimidine in the presence of a suitable base. The resulting product is then treated with an appropriate reagent to obtain N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide in high yield and purity.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been studied extensively for its potential applications in various fields. One of the most significant applications of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide is in the field of medicine, where it has been shown to possess a wide range of pharmacological properties. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide has been found to exhibit potent anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
特性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421382 | |
| Record name | AC1NZGPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-Dimethyl-2-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinecarboximidamide | |
CAS RN |
6111-07-5 | |
| Record name | AC1NZGPB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5492549.png)
![4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5492554.png)
![3-[3-(2-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5492557.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5492562.png)

![5-oxo-N-(4-phenoxyphenyl)-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5492571.png)
![1-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-2-naphthol](/img/structure/B5492576.png)

![3-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5492588.png)
![2-[(dimethylamino)methyl]-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5492589.png)
![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![N-[2-(2-furyl)-1-(3-hydroxypropanoyl)vinyl]benzamide](/img/structure/B5492602.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5492628.png)
![2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5492632.png)